2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-15-6-3-12(9-17(15)24-2)7-8-21-18(22)11-25-16-10-13(19)4-5-14(16)20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVORABWKFJYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known by its CAS number 223686-72-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The compound can be synthesized through the oxidation of specific precursor compounds. For instance, a notable synthesis method involves treating a precursor with sodium periodate in an aqueous medium, followed by extraction and purification processes yielding a pale-yellow solid with a yield of approximately 67% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example, it exhibited an IC50 value lower than that of established anticancer agents in multiple assays .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
| MCF7 | 0.67 | Ethidium Bromide | 2.71 ± 0.18 |
| SW1116 | 0.80 | - | - |
| BGC823 | 0.87 | - | - |
These results indicate that the compound is particularly effective against liver cancer (HEPG2) and breast cancer (MCF7) cell lines.
The mechanism underlying the anticancer effects appears to involve the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. For instance, the compound has shown inhibitory effects on EGFR and IL-6 pathways, which are crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it has shown effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <1 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
| Mycobacterium smegmatis | <5 µg/mL |
Case Studies
A study conducted on a series of derivatives related to this compound revealed that modifications in the molecular structure significantly influenced biological activity. The presence of methoxy groups was found to enhance both anticancer and antimicrobial activities .
Example Case Study
One notable case involved testing a derivative of the compound against several cancer cell lines and comparing its efficacy to standard treatments. The results indicated that the derivative had an improved IC50 value against resistant cancer cells compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Acetamide Herbicides
Several chloroacetamides in share structural motifs with the target compound but differ in substituent placement and functional groups:
Key Differences :
- Substituent Position: The target compound’s 2,5-dichlorophenoxy group contrasts with alachlor’s 2-chloro and 2',6'-diethyl groups. This may alter soil adsorption or photostability .
- Methoxy vs.
Benzothiazole-Based Acetamides (Patent Derivatives)
describes benzothiazole-linked acetamides with trifluoromethoxy, methyl, or halogen substituents:
Key Differences :
- Linkage Type: The target compound’s phenoxy ether linkage may confer greater conformational flexibility compared to rigid benzothiazole cores, influencing target binding .
Dichlorophenyl Acetamides with Heterocyclic Moieties
analyzes a dichlorophenyl acetamide with a pyrazolyl group (C19H17Cl2N3O2), highlighting conformational diversity due to dihedral angles (44.5°–77.5°) between aromatic rings .
Comparison with Target Compound :
- Chloro Substitution: The 3,4-dichlorophenyl group in vs. 2,5-dichlorophenoxy in the target compound.
- Amide Conformation : The target compound’s phenethyl chain likely restricts rotation compared to the pyrazolyl group, affecting intermolecular interactions (e.g., dimerization via N–H⋯O bonds) .
Dimethoxy-Substituted Analogs
and describe compounds with 3,4-dimethoxyphenyl groups but lack chloro substituents:
- C24H33NO5 (): Diethoxy groups instead of dichlorophenoxy, leading to higher lipophilicity (logP ~4.5*) but reduced electrophilicity .
- Crystal Structure (): The 3,4-dimethoxyphenethyl chain adopts a staggered conformation (P21/c space group), suggesting similar packing behavior in the target compound .
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 3,4-dichlorophenylacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction and purification via slow evaporation of methylene chloride to obtain single crystals . Alternative routes may involve nucleophilic substitution of chloroacetamide precursors with phenoxy groups under basic conditions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (6.8–7.5 ppm), methoxy groups (~3.8 ppm), and acetamide carbonyl signals (~168 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1650 cm), N–H bending (~1550 cm), and C–O–C vibrations (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 264.1101 (CHClNO) .
Q. How can crystallographic data inform the conformational analysis of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals three distinct conformers in the asymmetric unit. Key dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, indicating steric repulsion-induced rotational flexibility. Hydrogen-bonding networks (N–H⋯O) stabilize dimeric structures of the R_2$$^2(10) type, critical for understanding packing efficiency and polymorphism .
Q. What computational methods can predict interaction mechanisms with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking simulations are used to model interactions with receptors like G-protein-coupled receptors (GPCRs). For example:
- Docking : Align the compound’s dichlorophenoxy group into hydrophobic pockets of target proteins.
- Reaction Path Search : ICReDD’s computational workflows combine quantum mechanics and machine learning to optimize reaction conditions and predict binding affinities .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity outcomes .
- Data Contradiction Analysis : Cross-validate results via orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, inconsistent IC values may arise from differences in cell lines or assay protocols. Normalize data using internal controls and meta-analysis frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
